molecular formula C14H19N5O6 B592803 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine CAS No. 136859-76-2

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine

Cat. No.: B592803
CAS No.: 136859-76-2
M. Wt: 353.335
InChI Key: YQKASTFTNVIUHM-XLPZGREQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosineSpecific reaction conditions, such as the use of protecting groups and selective deprotection steps, are crucial to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The compound exerts its effects primarily through its role as a marker of oxidative DNA damage. Reactive oxygen species (ROS) generated during cellular metabolism or exposure to environmental agents can oxidize guanine bases in DNA, forming 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine. This modified base can lead to G:C to T:A transversion mutations, contributing to mutagenesis and carcinogenesis . The compound is recognized and repaired by specific DNA repair enzymes, highlighting its importance in maintaining genomic integrity .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is unique due to the presence of both the hydroxyl group at the 8th position and the isobutryl group at the N2 position. This dual modification makes it a valuable marker for studying oxidative DNA damage and its biological consequences .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKASTFTNVIUHM-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721580
Record name 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136859-76-2
Record name 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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